molecular formula C17H29NO B5016265 N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine

N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine

Cat. No.: B5016265
M. Wt: 263.4 g/mol
InChI Key: ATNCCDOMDSZLCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form the 4-tert-butylphenoxy derivative. This intermediate is then reacted with 3-chloropropylamine under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, secondary amines, and substituted phenoxy derivatives .

Scientific Research Applications

N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to histamine H3 receptors and inhibiting monoamine oxidase B. This dual-target activity helps regulate dopamine levels in the brain, which is crucial for managing symptoms of Parkinson’s disease. The molecular targets involved include the histamine H3 receptor and the monoamine oxidase B enzyme .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-tert-butylphenoxy)propyl]piperidine: Another dual-target ligand with similar applications.

    N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine:

Uniqueness

N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific combination of histamine H3 receptor antagonism and monoamine oxidase B inhibition. This dual-target activity makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

N-[3-(4-tert-butylphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-16(2,3)14-8-10-15(11-9-14)19-13-7-12-18-17(4,5)6/h8-11,18H,7,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNCCDOMDSZLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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